![molecular formula C20H14O B1473984 1-[(2-Propynyloxy)methyl]pyrene CAS No. 1115084-83-7](/img/structure/B1473984.png)
1-[(2-Propynyloxy)methyl]pyrene
Vue d'ensemble
Description
“1-[(2-Propynyloxy)methyl]pyrene” is a chemical compound with the molecular formula C20H14O . It is a solid substance that appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular weight of “1-[(2-Propynyloxy)methyl]pyrene” is 270.33 . The compound has one hydrogen bond acceptor, no hydrogen bond donors, and four freely rotating bonds . Its ACD/LogP value is 5.39, indicating its lipophilicity .
Physical And Chemical Properties Analysis
“1-[(2-Propynyloxy)methyl]pyrene” is a solid at 20°C . It has a melting point range of 83.0 to 87.0°C . The compound’s density is approximately 1.2 g/cm³ , and its molar refractivity is 90.9 cm³ . The compound’s surface tension is 59.2 dyne/cm, and its molar volume is 217.9 cm³ .
Applications De Recherche Scientifique
Nucleic Acid Diagnostics
This compound has been used to improve the binding affinity of probes toward DNA targets, which is crucial for nucleic acid diagnostics. The incorporation of pyrene monomers into oligonucleotides can significantly enhance their binding to complementary DNA sequences, allowing for more accurate detection and monitoring .
Metal–Organic Frameworks (MOFs)
Pyrene-based ligands, such as “1-[(2-Propynyloxy)methyl]pyrene,” are attractive for synthesizing MOFs due to their unique optical and electronic properties. These frameworks have potential applications in gas storage, separation, and catalysis .
Bioconjugation
The compound is used in bioconjugation to label terminal alkynes or cyclooctynes due to its ability to emit blue fluorescence. This application is important for visualizing biological molecules and processes .
Drug Delivery Systems
Incorporating pyrene into polymer nanoparticles has been explored for creating drug delivery systems. These systems can transport therapeutic agents effectively to targeted areas within the body .
Molecular Biology Research
Pyrene-functionalized nucleotide building blocks, such as “1-[(2-Propynyloxy)methyl]pyrene,” are promising for new applications in molecular biology due to their predictable binding mode and microenvironment-dependent properties .
Visualization of Drug Transport Pathways
The compound has been used to visualize the transport pathway of drug-loaded nanoparticles from the nasal cavity to the brain, which is a critical aspect of developing effective drug delivery mechanisms .
Safety and Hazards
Propriétés
IUPAC Name |
1-(prop-2-ynoxymethyl)pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O/c1-2-12-21-13-17-9-8-16-7-6-14-4-3-5-15-10-11-18(17)20(16)19(14)15/h1,3-11H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLBHJYVJNAPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Propynyloxy)methyl]pyrene | |
CAS RN |
1115084-83-7 | |
| Record name | 1-[(2-Propynyloxy)methyl]pyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




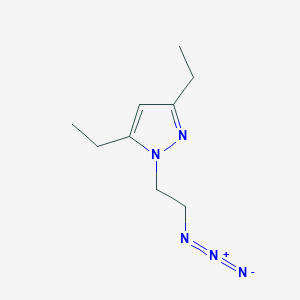
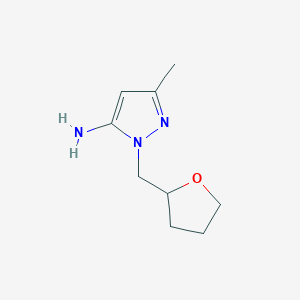

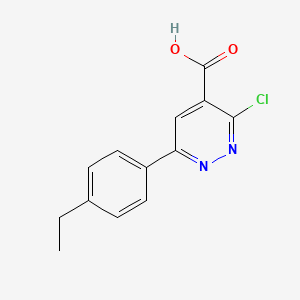

![3-[(4-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B1473912.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1473913.png)

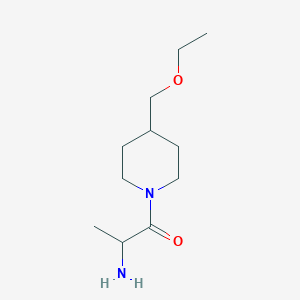
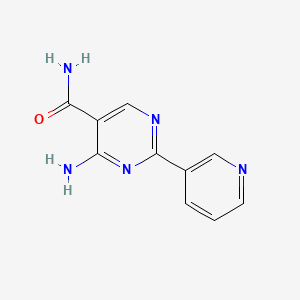
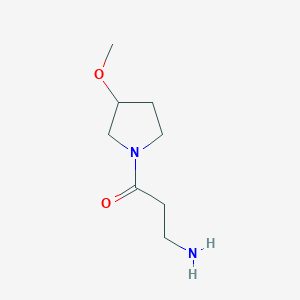
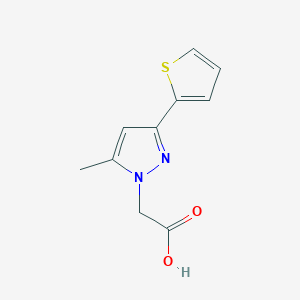
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1473922.png)